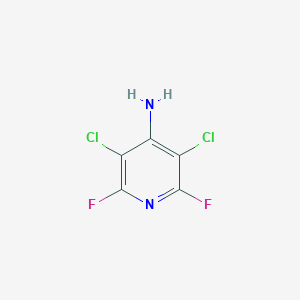

4-Amino-3,5-dichloro-2,6-difluoropyridine

Übersicht

Beschreibung

3,5-Dichloro-2,6-difluoropyridin-4-amine is a halogenated and aminated pyridine derivative with the molecular formula C5H2Cl2F2N2. It is commonly used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-2,6-difluoropyridin-4-amine typically involves the use of pentachloropyridine as the starting material. The process includes an anhydrous fluorination reaction under conditions ranging from 100 to 158°C, leading to a yield of over 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine. The total product yield is approximately 70.4%. This method is favored for its simplicity, mild reaction conditions, and cost-effectiveness.

Analyse Chemischer Reaktionen

3,5-Dichloro-2,6-difluoropyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with different amines to form both symmetrical and unsymmetrical derivatives.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, similar compounds often undergo these reactions under appropriate conditions.

Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it a good candidate for substitution reactions, leading to the formation of various functionalized pyridines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

4-Amino-3,5-dichloro-2,6-difluoropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activities : Some studies have suggested that certain derivatives may possess anticancer properties, making them candidates for further drug development.

Agrochemical Production

This compound is widely used in the production of agrochemicals, particularly herbicides and insecticides. Notably, it serves as an intermediate in synthesizing fluroxypyr, a herbicide effective against broadleaf weeds. The synthesis of fluroxypyr from this compound enhances agricultural productivity by controlling weed growth without harming crops.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing complex organic molecules. It is particularly useful in:

- Palladium-Catalyzed Amination Reactions : This compound facilitates the formation of polyazamacrocycles and other complex structures.

Synthetic Routes

The synthesis of this compound has been optimized to enhance yield and reduce costs. Researchers have successfully developed methods using pentachloropyridine as a starting material, achieving yields exceeding 80% under controlled conditions. This optimization is crucial for industrial scalability and efficiency in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study conducted on the derivatives of this compound demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring could enhance efficacy and selectivity.

Case Study 2: Herbicidal Efficacy

Research evaluating the herbicidal properties of fluroxypyr synthesized from this compound showed significant effectiveness in controlling specific weed species while minimizing damage to surrounding crops. Field trials confirmed its utility in agricultural settings.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2,6-difluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, its derivatives often act by inhibiting enzymes or interfering with cellular processes, leading to their biological effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-2,6-difluoropyridin-4-amine can be compared with other halogenated pyridines, such as:

4-Amino-3,5-dichloro-2,6-difluoropyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

2,6-Dichloro-3,5-difluoropyridin-4-amine: Another closely related compound with distinct chemical properties and uses.

The uniqueness of 3,5-Dichloro-2,6-difluoropyridin-4-amine lies in its specific halogenation and amination pattern, which imparts unique reactivity and versatility in synthetic applications.

Biologische Aktivität

4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS No. 2840-00-8) is a halogenated pyridine derivative with significant potential in various biological applications, particularly in the fields of pharmacology and agrochemistry. This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, and its derivatives have been explored for their biological activities.

- Molecular Formula : CHClFN

- Molecular Weight : 198.98 g/mol

- InChI Key : BEGINUFBBRTGBH-UHFFFAOYSA-N

This compound primarily acts as a synthetic intermediate rather than exhibiting direct biological activity. However, its derivatives have shown potential in various biochemical pathways, particularly in antimicrobial and anticancer activities. The compound's halogenation and amination patterns contribute to its unique reactivity and versatility in synthetic applications.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound against several fungal strains. The compound exhibited maximum antifungal effects on:

- Aspergillus flavus

- Aspergillus niger

- Aspergillus fumigatus

- Rhizopus spp.

The effectiveness was evaluated using varying concentrations (0.005% to 0.050%) through the growth inhibition method. The percentage of inhibition was found to be directly proportional to the concentration of the compound up to a minimum inhibitory concentration (MIC), indicating its potential as an antifungal agent .

| Fungi Species | Concentration (%) | Diameter of Fungi Colony (mm) | % Inhibition |

|---|---|---|---|

| Aspergillus flavus | 0.005 | 4.72 | 9.32 |

| Aspergillus niger | 0.010 | 4.50 | 11.82 |

| Aspergillus fumigatus | 0.015 | 3.90 | 25.31 |

| Rhizopus spp. | 0.020 | 3.16 | 40.25 |

Case Studies

- Antifungal Efficacy Study : A comprehensive study evaluated the antifungal efficacy of several N-heterocyclic compounds, including this compound, against common fungal pathogens. The results indicated that this compound showed significant antifungal activity at low concentrations, making it a candidate for further development as an antifungal agent .

- Synthesis and Applications : Research has highlighted the utility of this compound as a building block in synthesizing more complex organic molecules with potential biological activities . The compound's derivatives are currently being explored for their roles in drug discovery and development.

Eigenschaften

IUPAC Name |

3,5-dichloro-2,6-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGINUFBBRTGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062665 | |

| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-00-8 | |

| Record name | 3,5-Dichloro-2,6-difluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2,6-difluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 3,5-dichloro-2,6-difluoropyridin-4-amine?

A1: 3,5-Dichloro-2,6-difluoropyridin-4-amine serves as a vital intermediary in synthesizing fluroxypyr [, ]. Fluroxypyr itself is a widely used herbicide, particularly effective against broadleaf weeds. While the provided research focuses on optimizing the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine, it doesn't delve into its direct interactions with targets or downstream effects.

Q2: How has the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine been improved?

A2: Researchers have successfully enhanced the synthetic process for 3,5-dichloro-2,6-difluoropyridin-4-amine using pentachloropyridine as the starting material [, ]. Notably, they achieved a yield exceeding 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine under anhydrous fluorination conditions at a temperature range of 100-158°C. This advancement eliminates the need for energy-intensive drying of potassium fluoride and complex separation techniques. Additionally, conducting the ammoniation reaction at room temperature bypasses the requirement for specialized high-pressure equipment. These optimizations contribute to a simplified process with milder conditions, reduced investment costs, and potential for industrial scalability.

Q3: What analytical techniques are used to characterize 3,5-dichloro-2,6-difluoropyridin-4-amine?

A3: The synthesized 3,5-dichloro-2,6-difluoropyridin-4-amine was confirmed using a combination of spectroscopic methods, including Infrared Spectroscopy (IR), elemental analysis, and proton Nuclear Magnetic Resonance (1H NMR) []. These techniques provide insights into the compound's structure, purity, and composition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.